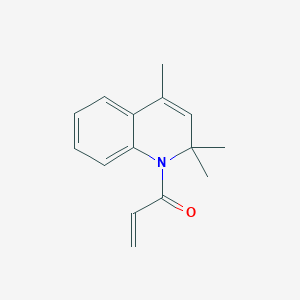
1-(2,2,4-Trimethylquinolin-1(2H)-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2,4-Trimethylquinolin-1(2H)-yl)prop-2-en-1-one is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,4-Trimethylquinolin-1(2H)-yl)prop-2-en-1-one typically involves the condensation of 2,2,4-trimethylquinoline with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems can be implemented to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2,4-Trimethylquinolin-1(2H)-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrosating agents like sodium nitrite in the presence of an acid.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 1-(2,2,4-Trimethylquinolin-1(2H)-yl)prop-2-en-1-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial metabolism, leading to antimicrobial effects.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes, which can be useful in anticancer therapies.
Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(2,2,4-Trimethylquinolin-1(2H)-yl)prop-2-en-1-one can be compared with other quinoline derivatives such as:
Quinine: Known for its antimalarial properties.
Chloroquine: Used in the treatment of malaria and autoimmune diseases.
Quinoline N-oxide: Studied for its antimicrobial and anticancer activities.
Uniqueness
The unique structure of this compound, with its trimethyl substitution and prop-2-en-1-one moiety, distinguishes it from other quinoline derivatives
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique structure and diverse reactivity make it a valuable building block for the synthesis of complex molecules
Eigenschaften
CAS-Nummer |
116200-87-4 |
|---|---|
Molekularformel |
C15H17NO |
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
1-(2,2,4-trimethylquinolin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C15H17NO/c1-5-14(17)16-13-9-7-6-8-12(13)11(2)10-15(16,3)4/h5-10H,1H2,2-4H3 |
InChI-Schlüssel |
TYSOMVRKXLLBBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)C=C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate](/img/structure/B14292958.png)

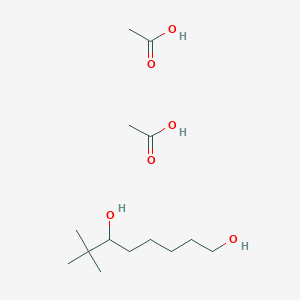
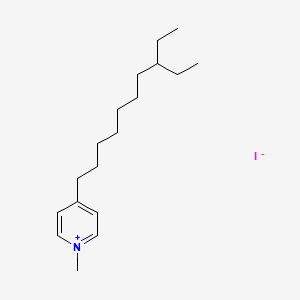
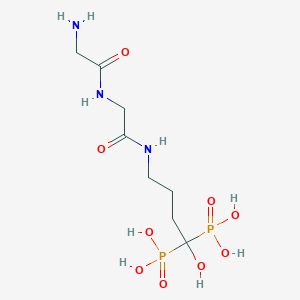

![N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide](/img/structure/B14292999.png)
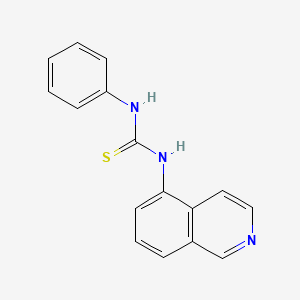


![Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate](/img/structure/B14293024.png)

![Octyl[tris(pentanoyloxy)]stannane](/img/structure/B14293039.png)
